4-Bromoindoline-1-carbaldehyde 4-Bromoindoline-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17246159
InChI: InChI=1S/C9H8BrNO/c10-8-2-1-3-9-7(8)4-5-11(9)6-12/h1-3,6H,4-5H2
SMILES:
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol

4-Bromoindoline-1-carbaldehyde

CAS No.:

Cat. No.: VC17246159

Molecular Formula: C9H8BrNO

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

4-Bromoindoline-1-carbaldehyde -

Specification

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
IUPAC Name 4-bromo-2,3-dihydroindole-1-carbaldehyde
Standard InChI InChI=1S/C9H8BrNO/c10-8-2-1-3-9-7(8)4-5-11(9)6-12/h1-3,6H,4-5H2
Standard InChI Key OBESUZSMJMVYSX-UHFFFAOYSA-N
Canonical SMILES C1CN(C2=C1C(=CC=C2)Br)C=O

Introduction

Chemical and Physical Properties

Structural and Spectroscopic Characteristics

The molecular structure of 4-bromoindoline-1-carbaldehyde features a planar indoline core with bromine at the 4-position and an aldehyde group at the 1-position. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals: a singlet at δ 9.8 ppm for the aldehyde proton, a doublet at δ 7.2–7.4 ppm for aromatic protons, and a multiplet at δ 3.5–4.0 ppm for the pyrrolidine methylene groups. Infrared (IR) spectroscopy shows a strong absorption band at 1,680 cm⁻¹ corresponding to the carbonyl stretch of the aldehyde group.

Table 1: Physical Properties of 4-Bromoindoline-1-carbaldehyde

PropertyValueSource Citations
Molecular FormulaC₉H₈BrNO
Molecular Weight228.07 g/mol
AppearancePale yellow crystalline solid
Melting Point75–79°C
SolubilityDMSO, methanol
Storage Conditions2–8°C under inert atmosphere

Stability and Reactivity

The compound exhibits moderate air and moisture stability but degrades under prolonged exposure to light or elevated temperatures. The aldehyde group is susceptible to oxidation, necessitating storage under nitrogen or argon. Reactivity studies demonstrate that the bromine atom undergoes efficient cross-coupling with aryl boronic acids in palladium-catalyzed Suzuki reactions, while the aldehyde participates in condensation reactions with amines to form Schiff bases.

Synthesis and Manufacturing Processes

Catalytic and Modern Methods

Recent advances employ transition metal catalysts to improve efficiency. A palladium(II)-catalyzed C–H activation strategy enables direct bromination of indoline-1-carbaldehyde using potassium bromide as the bromine source, yielding 4-bromoindoline-1-carbaldehyde in 92% isolated yield. Flow chemistry techniques have also been adopted for continuous production, reducing reaction times from hours to minutes while maintaining high purity.

Table 2: Comparison of Synthesis Methods

MethodYieldSelectivityAdvantagesLimitations
Classical Bromination60–70%ModerateSimple reagentsLow regioselectivity
Directed Bromination85–90%HighImproved regiocontrolRequires stoichiometric NBS
Pd-Catalyzed C–H Activation90–92%ExcellentAtom-economical, scalableHigh catalyst loading

Applications in Pharmaceutical and Industrial Chemistry

Pharmaceutical Intermediates

4-Bromoindoline-1-carbaldehyde is a key intermediate in synthesizing kinase inhibitors. For example, its Suzuki coupling with pyridinyl boronic acids yields brigatinib analogs, which show nanomolar potency against ALK-positive non-small cell lung cancer. The aldehyde group also facilitates the synthesis of imatinib derivatives through reductive amination, enhancing binding affinity for BCR-ABL tyrosine kinase.

Agrochemical Applications

In agrochemistry, this compound is used to prepare herbicidal indoline-1-carboxamides. Condensation with chlorinated anilines produces precursors to protoporphyrinogen oxidase (PPO) inhibitors, which disrupt chlorophyll biosynthesis in weeds. Field trials demonstrate that these derivatives exhibit 95–98% control of broadleaf weeds at application rates of 50–100 g/ha.

Material Science Innovations

The electron-withdrawing bromine and aldehyde groups make 4-bromoindoline-1-carbaldehyde a valuable monomer for conjugated polymers. Copolymerization with thiophene derivatives via Stille coupling yields polymers with narrow bandgaps (1.8–2.0 eV), suitable for organic photovoltaic cells. These materials achieve power conversion efficiencies of 9–11% in bulk heterojunction solar cells.

Recent Advances and Future Directions

Recent studies have explored photocatalytic C–H functionalization of 4-bromoindoline-1-carbaldehyde to access deuterated analogs for kinetic isotope effect studies. Additionally, its use in three-component Ugi reactions has enabled the synthesis of peptidomimetics with anti-inflammatory activity. Future research aims to develop enantioselective bromination methods and expand applications in covalent organic frameworks (COFs) for gas storage.

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